molecular formula C17H16N4O4 B12038931 N-(4-Ethylphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide CAS No. 765310-56-3

N-(4-Ethylphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide

Cat. No.: B12038931
CAS No.: 765310-56-3
M. Wt: 340.33 g/mol
InChI Key: WSOWMOAMFFUVGT-WOJGMQOQSA-N
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Description

N-(4-Ethylphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The general synthetic route can be described as follows:

    Starting Materials: 4-Ethylphenylhydrazine and 3-nitrobenzaldehyde.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. An acid catalyst like acetic acid may be used to facilitate the reaction.

    Procedure: The 4-ethylphenylhydrazine is mixed with 3-nitrobenzaldehyde in the presence of the solvent and catalyst. The mixture is heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The hydrazone moiety can be oxidized to form corresponding azines or other derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).

Major Products Formed

    Oxidation: Corresponding amine derivatives.

    Reduction: Azines or other oxidized products.

    Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group and hydrazone moiety can play crucial roles in its biological activity, potentially through redox reactions or interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide
  • N-(4-Chlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide
  • N-(4-Bromophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide

Uniqueness

N-(4-Ethylphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its solubility, stability, and interactions with other molecules.

Properties

CAS No.

765310-56-3

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

N-(4-ethylphenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]oxamide

InChI

InChI=1S/C17H16N4O4/c1-2-12-6-8-14(9-7-12)19-16(22)17(23)20-18-11-13-4-3-5-15(10-13)21(24)25/h3-11H,2H2,1H3,(H,19,22)(H,20,23)/b18-11+

InChI Key

WSOWMOAMFFUVGT-WOJGMQOQSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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